Lys-(Ala3)-Bradykinin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peptides are short chains of amino acids linked by peptide bonds. They are fundamental components of cells that carry out important biological functions. Peptides are distinguished from proteins on the basis of size, and as a benchmark can be understood to contain approximately 50 or fewer amino acids .
Synthesis Analysis
Peptides are synthesized by specific enzymes in the body that link amino acids together in a particular sequence. The process of peptide synthesis can also be carried out in the laboratory. The chemical synthesis of peptides can be carried out using techniques such as solid-phase peptide synthesis (SPPS), or in solution .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of amino acids and the configuration of the peptide bonds that join them. The structure can be analyzed using various techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Peptides undergo various chemical reactions. They can be broken down into their constituent amino acids by hydrolysis. They can also undergo reactions at their amino or carboxyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of peptides depend on their amino acid composition and sequence. These properties include solubility, charge, and the ability to form structures such as alpha-helices and beta-sheets .Wissenschaftliche Forschungsanwendungen
Kinin Identification and Release from Kininogens : Lys-(Ala3)-Bradykinin, a variant of bradykinin, has been identified in human urine. It is released from plasma kininogens, indicating its physiological relevance. A significant proportion of human kininogens contain hydroxyproline instead of proline in position three of the bradykinin moiety, contributing to the diversity of kinins in the human body (Mîndroiu et al., 1988).
Biochemical Characterization : Hydroxyproline analogues of bradykinin and lysyl-bradykinin have been isolated and characterized from human urine, expanding the understanding of kinin diversity. These findings suggest the structural diversity of kinins plays a role in their physiological effects (Kato, Matsumura, & Maeda, 1988).
Pharmacological Actions : Various bradykinin analogs, including those with modifications at specific positions, have been studied to understand their biochemical interactions and pharmacological actions. These studies contribute to the understanding of how kinin receptor interactions can be manipulated for therapeutic purposes (Reis, Okino, & Rocha e Silva, 1971).
Receptor Interaction Studies : Research into the critical residues for the interaction of kinins with human bradykinin receptor B1 provides insights into designing drugs that can selectively activate or inhibit these receptors, offering therapeutic potential in conditions related to inflammation and vascular regulation (Ha et al., 2006).
Role in Blood Pressure Regulation : The identification of polymorphisms in the adipocyte‐derived leucine aminopeptidase (ALAP) gene, which is involved in the inactivation of angiotensin II and generation of bradykinin, highlights its potential role in the regulation of blood pressure and response to antihypertensive therapy (Yamamoto et al., 2002).
In Vivo Effects and Kinin Potentiation : Studies on peptides from Bothrops jararaca venom, which potentiate the activity of bradykinin and inhibit angiotensin I conversion, have implications for understanding the in vivo effects of kinins and their potential therapeutic applications (Greene et al., 1972).
Kinin Receptor Pharmacology : Advances in the understanding of biochemical and molecular aspects of kinin receptor pharmacology have significant implications for developing new drugs targeting these receptors to treat various inflammatory conditions (Farmer & Burch, 1992).
Metabolic Activation by ACE : The study of peptides like Met-Lys-BK-Ser-Ser, produced from kininogen and metabolically activated by angiotensin converting enzyme (ACE) in vascular tissue, contributes to understanding the complex interactions between kinins and enzymes in the vascular system (Gera et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H83N17O12/c1-32(64-48(78)41-21-12-26-70(41)50(80)36(19-10-24-61-53(57)58)66-45(75)35(56)18-8-9-23-55)44(74)63-30-43(73)65-38(28-33-14-4-2-5-15-33)46(76)69-40(31-72)51(81)71-27-13-22-42(71)49(79)68-39(29-34-16-6-3-7-17-34)47(77)67-37(52(82)83)20-11-25-62-54(59)60/h2-7,14-17,32,35-42,72H,8-13,18-31,55-56H2,1H3,(H,63,74)(H,64,78)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,76)(H,82,83)(H4,57,58,61)(H4,59,60,62)/t32-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZLRKMHRNRLFJ-HBGYEDQKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H83N17O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1162.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.